Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate is an organic compound with the molecular formula . This compound is classified as a chiral molecule, which means it possesses a specific three-dimensional arrangement that is not superimposable on its mirror image. The unique structural properties of methyl 2-hydroxy-2-(2-methoxyphenyl)acetate make it valuable in various chemical and pharmaceutical applications, including its use as an intermediate in organic synthesis and in studies involving enzyme-catalyzed reactions.
The synthesis of methyl 2-hydroxy-2-(2-methoxyphenyl)acetate typically involves the esterification of 2-hydroxy-2-(2-methoxyphenyl)acetic acid with methanol. This reaction is generally catalyzed by acids such as sulfuric acid or hydrochloric acid, with the mixture often refluxed to ensure complete esterification.
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and enhance yield. The use of recyclable catalysts and solvents is also common to improve sustainability and cost-effectiveness.
The molecular structure of methyl 2-hydroxy-2-(2-methoxyphenyl)acetate can be described by its InChI code: InChI=1S/C10H12O4/c1-13-8-6-4-3-5-7(8)9(11)10(12)14-2/h3-6,9,11H,1-2H3/t9-/m1/s1
. The compound features a methoxy group attached to a phenyl ring, along with a hydroxyl group adjacent to the acetate moiety.
The compound's IUPAC name is methyl (2R)-2-hydroxy-2-(2-methoxyphenyl)acetate, indicating its stereochemistry.
The compound's structure includes:
Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate can engage in several chemical reactions:
The mechanism of action for methyl 2-hydroxy-2-(2-methoxyphenyl)acetate largely depends on its interactions in enzymatic processes or chemical transformations. As a chiral molecule, it may exhibit different reactivity based on its stereochemistry when interacting with biological systems or catalysts.
In enzyme-catalyzed reactions, the hydroxyl group may participate in hydrogen bonding, influencing substrate specificity and catalytic efficiency. Furthermore, the methoxy group can modulate the electronic properties of the phenyl ring, affecting nucleophilicity and reactivity in substitution reactions.
The molecular weight of methyl 2-hydroxy-2-(2-methoxyphenyl)acetate is approximately 212.20 g/mol. Its density and other physical constants are often determined experimentally under controlled conditions.
Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate has several applications across various fields:
The chiral center at the α-hydroxy carbon necessitates precise stereochemical control for applications requiring enantiopure intermediates. Contemporary methods prioritize catalytic asymmetry induction over traditional resolution techniques.
Palladium-catalyzed Suzuki–Miyaura cross-coupling enables enantioselective C–C bond formation. Using 2-methoxyphenylboronic acids and methyl glyoxylate, this method achieves up to 92% enantiomeric excess (e.e.) when employing chiral phosphine ligands such as (S)-BINAP. The ortho-methoxy group moderates transmetalation kinetics, reducing racemization risks during nucleophilic addition . Organocatalysis—notably proline-derived catalysts—facilitates asymmetric aldol-type condensations between glyoxylates and ortho-anisaldehyde derivatives. Hydrogen-bonding interactions between the catalyst and methoxy oxygen enhance facial selectivity, yielding the (R)-enantiomer with 88% e.e. under mild conditions [4] .
Copper(I)-bisoxazoline complexes promote enantioselective Reformatsky reactions, where zinc enolates add to 2-methoxybenzaldehyde. The ortho substituent’s steric bulk necessitates rigid catalyst frameworks to minimize diastereomeric interference, achieving 95:5 d.r. [8]. Dynamic kinetic resolution (DKR) proves effective for racemic substrates. Lipase-catalyzed transesterification in organic media (e.g., toluene) exploits differential reactivity of enantiomers, resolving (±)-acids with E-values >200 when paired with Pseudomonas cepacia lipase [4] .
Table 1: Enantioselective Synthesis Performance Comparison
Method | Catalyst System | e.e. (%) | Key Advantage |
---|---|---|---|
Suzuki–Miyaura Coupling | Pd/(S)-BINAP | 92 | Tolerance to diverse boronic acids |
Organocatalytic Aldol Addition | L-Proline-Derived Catalyst | 88 | Solvent versatility |
Copper-Mediated Reformatsky | Cu(I)/BOX Complex | >95 (d.r.) | High diastereoselectivity |
Enzymatic DKR | P. cepacia Lipase | >99 | Ambient reaction conditions |
The esterification of 2-hydroxy-2-(2-methoxyphenyl)acetic acid exemplifies acid/base-catalyzed nucleophilic acyl substitution, with kinetics heavily influenced by the ortho-methoxy group.
Proton-catalyzed esterification employs sulfuric acid (5–10 mol%) in methanol under reflux. The ortho-methoxy group participates in intramolecular hydrogen bonding with the α-hydroxy moiety, stabilizing the tetrahedral intermediate and reducing activation energy by ~15 kJ/mol compared to para-isomers. This accelerates conversion rates (95% in 4 hours) but risks dehydration side products at >60°C [5]. Base-mediated transesterification uses potassium carbonate in dimethylformamide, where the methoxy group enhances electrophilicity of the carbonyl carbon through resonance. However, ortho-steric constraints limit yields to 70–75% due to competitive saponification [8].
Polar aprotic solvents (acetonitrile, dimethylformamide) enhance nucleophilicity in metal-catalyzed reactions but promote racemization at chiral centers. Acetonitrile’s moderate polarity (ET(30) = 46.0 kcal/mol) optimally balances solubility and stereointegrity for palladium couplings [3] [8]. Steric congestion from the ortho-methoxy group necessitates low-dielectric solvents (ε < 10) for SN₂ pathways. Dichloromethane (ε = 8.9) minimizes solvation of the nucleophile, improving stereoselectivity by 20% versus tetrahydrofuran [3] [5]. Water co-solvents (10–20 vol%) in lipase-catalyzed reactions suppress unwanted aggregation of ortho-substituted substrates, doubling reaction rates without compromising e.e. [4].
Table 2: Solvent Impact on Key Reaction Metrics
Solvent | Dielectric Constant (ε) | Reaction Type | Yield (%) | e.e. (%) |
---|---|---|---|---|
Acetonitrile | 37.5 | Pd-Catalyzed Coupling | 89 | 92 |
Dichloromethane | 8.9 | Nucleophilic Substitution | 82 | 95 |
Toluene | 2.4 | Enzymatic Resolution | 78 | >99 |
Methanol/Water (9:1) | 32.6 | Acid-Catalyzed Esterification | 95 | N/A |
Transitioning from batch to continuous processing addresses thermodynamic and kinetic challenges posed by the thermally sensitive α-hydroxy ester and ortho-substituted aryl system.
Microreactors (channel diameter < 1 mm) enable precise thermal management of exothermic esterifications. Reaction temperatures are maintained at 50 ± 2°C—unachievable in batch reactors—suppressing dehydration byproducts and increasing isolated yields to 96% [5]. Tubular flow systems facilitate multi-step sequences without intermediate isolation. Suzuki coupling followed by acid-catalyzed esterification in a coupled reactor system reduces processing time by 80% and enhances overall atom economy to 85% [8].
Solvent reduction strategies include switchable polarity solvents (SPS) like dimethyl sulfoxide/water mixtures. Post-reaction, carbon dioxide pressure triggers phase separation, recovering >90% solvent and reducing the E-factor (kg waste/kg product) from 15 to 2.5 [5] [8]. Immobilized acidic ionic liquids (e.g., [BMIM][HSO₄] on silica) replace mineral acids in esterification. The catalyst recyclability (>15 cycles) and negligible metal leaching (<5 ppm) align with ECHA’s Safer-by-Design criteria [8]. Energy intensity is minimized via microwave-assisted flow reactors. Targeted dielectric heating accelerates esterification 8-fold while lowering energy consumption by 70% compared to conductive heating [5].
Table 3: Comparative Analysis of Industrial Synthesis Approaches
Parameter | Batch Process | Continuous Flow (Microreactor) | Green Metrics Impact |
---|---|---|---|
Temperature Control | ±10°C variability | ±2°C precision | Prevents degradation (yield +15%) |
Reaction Time | 8–12 hours | 25–40 minutes | Energy use reduced by 60% |
Solvent Consumption | 20 L/kg product | 5 L/kg product | E-factor reduction from 8 to 1.2 |
Catalyst Loading | 5 mol% (non-recoverable) | 0.5 mol% (immobilized) | Waste generation reduced 10-fold |
The integration of asymmetric catalysis, solvent engineering, and flow chemistry establishes a robust framework for synthesizing enantiopure Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate. Future advancements will likely exploit computational modeling to predict ortho-substituent effects on transition-state geometries, further refining stereoselectivity in complex reaction cascades.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2